molecular formula C10H13ClN2O2 B1373253 tert-Butyl 5-Chloropyridin-2-ylcarbamate CAS No. 354503-86-9

tert-Butyl 5-Chloropyridin-2-ylcarbamate

Cat. No.: B1373253
CAS No.: 354503-86-9
M. Wt: 228.67 g/mol
InChI Key: CEZBERPWXUYBQB-UHFFFAOYSA-N
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Description

Contextualizing Pyridine (B92270) Carbamates within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. openstax.org Among these, pyridine, a six-membered aromatic ring with one nitrogen atom, is a fundamental structure. openstax.orgnumberanalytics.com Pyridine and its derivatives are ubiquitous in nature and are core components of many pharmaceuticals, agrochemicals, and materials. numberanalytics.com The pyridine ring's electronic properties and the reactivity of its carbon and nitrogen atoms make it an essential scaffold in synthetic chemistry. numberanalytics.comlibretexts.org

Carbamates are a class of organic compounds derived from carbamic acid. When a carbamate (B1207046) group is attached to a pyridine ring, it forms a pyridine carbamate. These compounds are of significant interest because they combine the features of the stable pyridine core with the versatile reactivity of the carbamate functional group. Pyridine carbamates can be used in a variety of chemical reactions, including the synthesis of fused heterocycles and as precursors to other functional groups. ntnu.no The specific substituents on the pyridine ring, such as the chloro group in tert-Butyl 5-Chloropyridin-2-ylcarbamate, further modify the reactivity and utility of the molecule, allowing for targeted chemical modifications.

Strategic Utility of the tert-Butoxycarbonyl (Boc) Group in Amine Protection and Activation

In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process is known as "protection." For amino groups (-NH2), one of the most common and effective protecting groups is the tert-butoxycarbonyl group, abbreviated as Boc. fishersci.co.ukchemistrysteps.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. wikipedia.orgresearchgate.net This reaction converts the highly nucleophilic and basic amine into a carbamate, which is significantly less reactive. chemistrysteps.com The Boc group is valued for its stability under a wide range of reaction conditions, including those involving most nucleophiles and bases. researchgate.netorganic-chemistry.org

A key advantage of the Boc group is its ease of removal, or "deprotection." researchgate.net It can be cleaved under mild acidic conditions, for instance, by using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukwikipedia.org This deprotection mechanism is highly selective and relies on the formation of a stable tert-butyl cation. chemistrysteps.com This stability allows for the removal of the Boc group without affecting other acid-sensitive groups that might be present in the molecule. wikipedia.org This orthogonal stability makes the Boc group a cornerstone of modern synthetic strategy, particularly in peptide synthesis and the creation of complex pharmaceuticals. organic-chemistry.org

Table 1: Common Reagents for Boc-Protection and Deprotection

Process Reagent Typical Conditions
Protection Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., DMAP, NaOH), often in solvents like THF or Acetonitrile (B52724). wikipedia.org
Deprotection Trifluoroacetic acid (TFA) Anhydrous, often in a solvent like Dichloromethane (B109758). fishersci.co.ukchemistrysteps.comwikipedia.org
Deprotection Hydrochloric acid (HCl) In a solvent such as Methanol or Dioxane. fishersci.co.ukwikipedia.org
Deprotection Trimethylsilyl iodide (TMSI) For substrates sensitive to harsh acids. wikipedia.org

Establishing the Significance of this compound as a Building Block

The compound this compound integrates the key chemical features discussed above into a single, highly useful molecule for organic synthesis. Its significance lies in its role as a bifunctional building block.

The Boc-protected amine at the 2-position allows for controlled reactions. The Boc group pacifies the amine's reactivity, enabling chemists to perform modifications on other parts of the molecule. Later, the Boc group can be selectively removed to reveal the free amine, which can then participate in further reactions, such as amide bond formation.

The chloro substituent at the 5-position serves as a handle for cross-coupling reactions. Halogenated pyridines are common substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing the complex carbon skeletons of modern drugs.

This dual functionality makes this compound a valuable intermediate. For example, it is used in the synthesis of more complex molecules where the 5-chloropyridin-2-amine moiety is a required structural component. Patent literature demonstrates its use as a precursor in the synthesis of inhibitors and other pharmacologically relevant compounds. For instance, it has been used as a starting material in the synthesis of complex molecules like Edoxaban impurity 4, where the pyridine core is a key part of the final structure. nih.govgoogle.comgoogle.com

Table 2: Properties of this compound

Property Value
CAS Number 445303-49-1
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Function Synthetic building block / Intermediate

The strategic placement of a stable protecting group on a reactive amine and a versatile halogen on the aromatic ring makes this compound a prime example of a modern synthetic building block, enabling the efficient and controlled assembly of complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-chloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZBERPWXUYBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674814
Record name tert-Butyl (5-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354503-86-9
Record name tert-Butyl (5-chloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodologies for Tert Butyl 5 Chloropyridin 2 Ylcarbamate

Established Synthetic Routes to tert-Butyl 5-Chloropyridin-2-ylcarbamate

Established methods for synthesizing this compound can be broadly categorized into two main approaches: the direct protection of a pre-formed amine precursor and the functionalization of a pyridine (B92270) scaffold followed by the introduction of the necessary groups.

The most common and direct route involves the N-Boc protection of 5-Chloropyridin-2-amine. guidechem.com This precursor is typically synthesized by the reduction of 2-Chloro-5-nitropyridine using a reducing agent like iron powder in acetic acid. guidechem.com Once 5-Chloropyridin-2-amine is obtained, the primary amine group is reacted with a Boc-protecting agent.

The standard procedure involves treating the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under mild basic conditions. The base, often a tertiary amine like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), acts as a scavenger for the acidic byproduct generated during the reaction. This method is widely used due to its efficiency and the stability of the resulting carbamate (B1207046). organic-chemistry.org

An alternative strategy involves starting with a pyridine ring that is already substituted with some of the required functional groups and then introducing the remaining ones. This approach highlights the versatility of pyridine chemistry. nih.gov For instance, a synthesis can begin with a precursor like 3-acetyl-5-chloropyridine. evitachem.com In this pathway, the amino group is introduced and subsequently protected. The synthesis of a related compound, tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate, proceeds through the nucleophilic attack by the nitrogen atom of the pyridine on the carbonyl carbon of a reagent like tert-butyl chloroformate. evitachem.com This forms the carbamate linkage, demonstrating how a pre-functionalized pyridine scaffold can be elaborated to achieve the desired product structure.

The success of the synthesis of this compound is highly dependent on the careful selection of reagents and reaction conditions. The choice of the Boc-protecting agent and the base, as well as the reaction temperature and solvent, are critical parameters that influence yield and purity.

Di-tert-butyl dicarbonate (Boc₂O) is the most frequently used reagent for introducing the Boc group due to its high reactivity and the benign nature of its byproducts. nih.govresearchgate.net Alternatively, tert-butyl chloroformate can be employed, particularly when starting from precursors other than the direct amine. evitachem.com

The selection of a base is crucial for neutralizing acid formed during the reaction. Triethylamine is commonly used for this purpose. evitachem.comgoogle.comgoogle.com The reaction temperature is typically controlled to optimize the reaction rate while minimizing side reactions. For example, some related syntheses are conducted at elevated temperatures, such as 60 °C, for several hours to ensure the completion of the reaction. google.comgoogle.com

ParameterReagent/ConditionTypical Application/RoleReference
Boc-Protecting AgentDi-tert-butyl dicarbonate (Boc₂O)Standard reagent for N-Boc protection of amines. nih.gov
Boc-Protecting Agenttert-Butyl ChloroformateUsed in the functionalization of pyridine derivatives. evitachem.com
BaseTriethylamine (TEA)Acid scavenger in carbamate formation. evitachem.comgoogle.comgoogle.com
Base4-Dimethylaminopyridine (DMAP)Catalytic or stoichiometric base to facilitate Boc protection.
TemperatureRoom Temperature to 70 °CControlled to balance reaction rate and selectivity. organic-chemistry.orggoogle.com

Process Optimization and Yield Enhancement in this compound Synthesis

While the N-Boc protection reaction can proceed with a stoichiometric amount of base, catalytic systems can significantly improve efficiency. For the N-tert-butoxycarbonylation of amines, catalysts such as 4-dimethylaminopyridine (DMAP) are often used to accelerate the reaction. Other research into Boc protection has explored a range of catalysts to be used under solvent-free conditions, including iodine and perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), which have been shown to be highly efficient for various amines. organic-chemistry.org Although not specifically documented for this compound, these systems represent potential avenues for process optimization, offering advantages such as milder reaction conditions and easier purification.

The choice of solvent is a critical factor that can dramatically impact the outcome of the synthesis. Solvents not only dissolve the reactants but can also influence reaction rates and selectivity. Common solvents for N-Boc protection include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).

In larger-scale preparations, reaction medium engineering becomes particularly important. For instance, in the synthesis of related complex molecules, the use of specific organic solvents like acetonitrile (B52724) or N,N-dimethylformamide has been shown to reduce the viscosity of the reaction medium. google.comgoogle.com This improvement in the physical properties of the reaction mixture facilitates stirring and heat transfer, leading to improved product yield and/or purity. google.comgoogle.com The selection of an appropriate solvent can therefore be a key step in developing a scalable and robust synthetic process. nih.govresearchgate.netgoogle.comgoogle.com

SolventKey Advantages in SynthesisReference
AcetonitrileCan reduce reaction medium viscosity, improving yield and purity. google.comgoogle.com
Dichloromethane (DCM)Commonly used for mild Boc protection reactions. nih.gov
Tetrahydrofuran (THF)Aprotic solvent suitable for Boc protection.
N,N-Dimethylformamide (DMF)Alternative solvent for improving reaction conditions. google.com

Strategies for Stereochemical Control and Regioselectivity

The synthesis of the target molecule, this compound, from its common precursor 2-amino-5-chloropyridine (B124133), does not involve the formation or modification of a stereocenter. Therefore, strategies for stereochemical control are not applicable to this specific transformation.

However, regioselectivity is a critical consideration in the synthesis of substituted pyridines, including derivatives of this compound. The control of substituent placement on the pyridine ring is essential for constructing more complex molecules. Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity. In the context of chloropyridines, the choice of base and reaction conditions can dictate the position of metalation and subsequent functionalization.

Research into the functionalization of 2-chloropyridines has demonstrated that lithiation can be highly regioselective. For instance, the use of strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can facilitate deprotonation at a specific position on the ring. Studies on related systems, such as 2-chloro-5-bromopyridine, have shown that lithiation with LDA occurs with excellent selectivity for the 4-position. mdpi.com This allows for the introduction of an electrophile at that specific site, a crucial step in building more elaborate molecular architectures. mdpi.com This regiocontrol is vital for ensuring that subsequent synthetic steps yield the desired isomer exclusively, avoiding the need for complex purification of isomeric mixtures.

Table 1: Regioselectivity in the Lithiation of Chloropyridine Derivatives

SubstrateReagentPosition of MetalationReference
2-Chloronicotinic acid di-isopropyl amideLiTMP4-position mdpi.com
2-Chloro-5-bromopyridineLDA4-position mdpi.com

Emerging and Scalable Synthetic Approaches

Continuous Flow Synthesis Adaptations for this compound

Continuous flow synthesis, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous reagents, and streamlined scalability.

The synthesis of this compound, which typically involves the reaction of 2-amino-5-chloropyridine with a tert-butoxycarbonyl (Boc) protecting group source like di-tert-butyl dicarbonate (Boc₂O), is well-suited for adaptation to a continuous flow process. In such a setup, solutions of the reactants would be mixed at a T-junction and then passed through a heated tube or microreactor. This method can significantly reduce reaction times and improve yield and purity. evitachem.com The enclosed nature of flow systems also minimizes operator exposure to chemicals. tue.nl The scalability of such a system can be tested by increasing the flow rate to achieve higher production output. tue.nl

Table 2: Comparison of Batch vs. Conceptual Continuous Flow Synthesis

ParameterTraditional Batch ProcessContinuous Flow Process
Reaction TimeHoursMinutes
Heat TransferLimited by vessel surface areaHighly efficient due to high surface-to-volume ratio
ScalabilityRequires larger vessels, can be challengingAchieved by running the system for longer time or numbering-up reactors
SafetyPotential for thermal runaway in large volumesInherently safer due to small reaction volumes at any given time
Product PurityMay require extensive purificationOften higher due to precise control, minimizing side reactions

Multicomponent Reactions Incorporating the Chloropyridine Core

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov MCRs are characterized by their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity, making them attractive for creating libraries of compounds for drug discovery. rug.nl

The 2-amino-5-chloropyridine scaffold, the precursor to this compound, is an ideal candidate for use in various MCRs. It can serve as the amine or amidine component in well-known reactions such as the Ugi, Passerini, or Groebke-Blackburn-Bienaymé (GBB) reactions. nih.govrug.nl For example, in a GBB three-component reaction, 2-amino-5-chloropyridine could react with an aldehyde and an isocyanide, often under mild conditions, to produce a complex, fused heterocyclic system like an imidazo[1,2-a]pyrazine (B1224502) derivative in a single step. rug.nl This approach allows for the rapid diversification of the chloropyridine core into more complex structures that may be of interest in medicinal chemistry.

Table 3: Potential Multicomponent Reactions Involving a Chloropyridine Core

Multicomponent ReactionRole of 2-Amino-5-chloropyridineOther ReactantsResulting Scaffold
Ugi ReactionAmine componentAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino Amide
Groebke-Blackburn-BienayméAmidine componentAldehyde, IsocyanideImidazo[1,2-a]pyridine
Povarov ReactionAmine componentAldehyde, Alkene (activated)Tetrahydroquinoline

Green Chemistry Principles in the Production of this compound

Green chemistry is a framework of 12 principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact. researchgate.net

Key applications of green chemistry in this context include:

Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous chlorinated solvents like dichloromethane. Green chemistry promotes replacing these with safer, more environmentally benign alternatives such as water, supercritical CO₂, or bio-based solvents. jddhs.com

Atom Economy: The choice of reagent for introducing the Boc group is critical. Using di-tert-butyl dicarbonate (Boc₂O) is preferable to tert-butyl chloroformate. The byproducts of Boc₂O are tert-butanol (B103910) and carbon dioxide, which are less hazardous than the hydrogen chloride generated from tert-butyl chloroformate.

Catalysis: Employing catalytic amounts of a non-toxic base or other promoter instead of stoichiometric reagents minimizes waste. researchgate.net

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can reduce energy consumption and shorten reaction times. mdpi.com Microwave heating, for example, can rapidly and uniformly heat the reaction mixture, often leading to higher yields and cleaner reactions. mdpi.com

Table 4: Application of Green Chemistry Principles to Synthesis

PrincipleTraditional ApproachGreen Chemistry Approach
Solvent ChoiceDichloromethane, Chloroform, THFWater, Ethanol, 2-Methyl-THF, Cyclopentyl methyl ether (CPME) jddhs.com
Reagent Choicetert-Butyl ChloroformateDi-tert-butyl Dicarbonate (Boc₂O) for better atom economy
Energy UseConventional heating (oil bath) for extended periodsMicrowave irradiation or continuous flow for reduced reaction time and energy consumption mdpi.com
Waste GenerationStoichiometric base (e.g., triethylamine), generating salt wasteUse of catalytic promoters; selection of reagents with benign byproducts (e.g., CO₂)

Chemical Reactivity and Derivatization of Tert Butyl 5 Chloropyridin 2 Ylcarbamate

Transformations Involving the Pyridine (B92270) Ring System

The pyridine nucleus of tert-Butyl 5-Chloropyridin-2-ylcarbamate is the primary site for chemical modification. The electron-withdrawing nature of the pyridine nitrogen, coupled with the presence of a halogen, dictates its reactivity towards a range of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions of the Chloropyridine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloropyridine moiety of the title compound is an excellent substrate for these transformations. scielo.br The chlorine atom at the C5 position can be readily displaced, allowing for the introduction of a wide array of functional groups.

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely utilized reaction in pharmaceutical synthesis. mdpi.com This reaction is highly effective for the derivatization of chloro-heterocycles like this compound. researchgate.net The use of sterically bulky and electron-rich phosphine (B1218219) ligands in combination with a palladium precursor is crucial for achieving high efficiency, especially with less reactive heteroaryl chlorides. researchgate.net

Microwave-assisted conditions have been shown to be particularly effective for the Suzuki-Miyaura coupling of related 5-chloropyridin-3-yl derivatives, overcoming issues like the potential instability of certain nuclei under prolonged heating. researchgate.netresearchgate.net A variety of aryl and heteroaryl boronic acids can be successfully coupled, demonstrating the broad applicability of this method for creating diverse biaryl and heteroaryl-aryl structures. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Chloropyridines

Catalyst/Precatalyst Ligand Base Solvent Temperature/Method Yield
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 °C Good to Excellent
Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 110 °C High
PEPPSI-IPr None Cs₂CO₃ t-Amyl alcohol 100 °C Moderate to High

This table represents typical conditions reported for Suzuki-Miyaura couplings of various chloropyridines and serves as a model for potential applications with this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction allows for the introduction of a wide range of nitrogen-containing substituents in place of the chlorine atom on the pyridine ring. The choice of palladium catalyst, ligand, and base is critical for the success of this transformation. wikipedia.orgustc.edu.cn

Several generations of catalyst systems have been developed, allowing for the coupling of virtually any amine with a variety of aryl coupling partners under increasingly mild conditions. wikipedia.org For substrates like this compound, bidentate phosphine ligands such as BINAP and DPPF, or sterically hindered monodentate ligands like XPhos, are often employed to facilitate the reaction. wikipedia.orgresearchgate.net The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Table 2: Common Ligands for Buchwald-Hartwig Amination

Ligand Type Example Ligands Typical Substrates
Bidentate Phosphines BINAP, DPPF Primary amines, Aryl iodides/triflates
Sterically Hindered Monodentate XPhos, SPhos, RuPhos Wide range of amines and aryl halides (including chlorides)

Beyond Suzuki and Buchwald-Hartwig reactions, the chlorine atom on the pyridine ring can participate in a variety of other transition metal-catalyzed couplings to form different types of chemical bonds. eie.grresearchgate.net

Stille Coupling: This reaction couples the chloropyridine with an organotin reagent. Catalysts such as those based on P(t-Bu)₃ have shown remarkable activity for the Stille coupling of aryl chlorides. nih.gov

Negishi Coupling: Involving the reaction of the chloropyridine with an organozinc reagent, this method is also effectively catalyzed by palladium complexes with trialkylphosphine ligands. ustc.edu.cnnih.gov It is known for its high functional group tolerance.

Heck Reaction: This reaction forms a substituted alkene by coupling the chloropyridine with an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the chloropyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse alkyl, vinyl, and alkynyl groups. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyridine Nucleus

The pyridine ring exhibits distinct reactivity towards electrophilic and nucleophilic substitution, which is influenced by the resident functional groups.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This deactivation is further enhanced by protonation of the nitrogen under acidic conditions. Consequently, harsh conditions are typically required for reactions like nitration or halogenation, which would likely proceed at the C3 position, the position with the highest electron density. uoanbar.edu.iqabertay.ac.uk

Functionalization of the Pyridine-Bound Chlorine Atom

The chlorine atom at the C5 position is the most versatile functional handle on the this compound molecule. Its primary role in derivatization is to serve as an excellent leaving group in palladium-catalyzed cross-coupling reactions. researchgate.net This allows for its replacement with a vast array of substituents, effectively acting as a linchpin for building molecular complexity. The functionalization is almost exclusively achieved through the cross-coupling reactions detailed in section 3.1.1, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, Negishi, and Sonogashira couplings. These methods provide reliable and high-yielding pathways to modify the pyridine core, making the chlorine atom a key site for synthetic diversification.

Reactions at the Carbamate (B1207046) Nitrogen and Oxygen

The carbamate linkage in this compound offers several sites for chemical transformation. The most significant of these is the selective deprotection to yield 2-amino-5-chloropyridine (B124133), a versatile intermediate in pharmaceutical synthesis. chemicalbook.comnih.gov Other potential, though less frequently documented, reactions include derivatization at the carbamate nitrogen to form ureas or other substituted products, and pathways involving hydrolysis or transamidation.

The removal of the tert-butoxycarbonyl (Boc) protecting group is the most fundamental reaction of this compound. This deprotection is a form of carbamate hydrolysis, typically accomplished under anhydrous acidic conditions. organic-chemistry.orgfishersci.co.uk The process is highly efficient and is the standard method for generating the corresponding free amine, 5-chloropyridin-2-amine. nih.gov

The reaction mechanism proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl C-O bond to form the stable tert-butyl cation and an unstable carbamic acid intermediate. acsgcipr.org The carbamic acid readily undergoes decarboxylation to yield the free 2-amino-5-chloropyridine and carbon dioxide. acsgcipr.org The liberated tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene (B52900). acsgcipr.org

A variety of acidic reagents can be employed for this transformation, with the choice often depending on the sensitivity of other functional groups present in the molecule. researchgate.net Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in solvents like ethyl acetate, methanol, or 1,4-dioxane (B91453) are most common. semanticscholar.orgfishersci.co.uk While acidic cleavage is prevalent, methods for Boc deprotection under basic or neutral conditions have also been developed, offering alternative pathways for complex syntheses. semanticscholar.orgresearchgate.net

Table 1: General Conditions for Selective Deprotection of Boc-Protected Amines This table presents common reagent systems used for the cleavage of the Boc group, which are applicable to this compound.

Reagent SystemSolvent(s)TemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureA very common and efficient method; TFA is volatile and corrosive. fishersci.co.uk
Hydrochloric Acid (HCl)Ethyl Acetate, Methanol, 1,4-DioxaneRoom TemperatureOften used to isolate the product as a hydrochloride salt. semanticscholar.orgfishersci.co.uk
Aqueous Phosphoric Acid-Room TemperatureAn effective and environmentally benign alternative to TFA or HCl. organic-chemistry.org
Oxalyl ChlorideMethanolRoom TemperatureA mild method reported for a diverse set of compounds. uky.edu
Potassium CarbonateMethanol/WaterRefluxA mild basic condition, particularly for NH-heteroarenes. researchgate.net
Thermal CleavageHigh-boiling solvents (e.g., TFE, HFIP)RefluxDeprotection can be achieved at the solvent's reflux temperature. researchgate.net

While deprotection is the most common fate of this compound, the carbamate nitrogen can theoretically undergo further derivatization. However, direct reaction at the already protected nitrogen is synthetically challenging and not a standard transformation.

The synthesis of urea (B33335) derivatives from amine precursors is a cornerstone of medicinal chemistry. nih.gov The classical approach to forming an unsymmetrical urea from a protected amine like this compound would typically involve a two-step sequence:

Deprotection: Removal of the Boc group as described previously to yield 2-amino-5-chloropyridine. semanticscholar.org

Urea Formation: The resulting amine is then reacted with an isocyanate. mdpi.com Alternatively, the amine can be treated with phosgene (B1210022) or a phosgene equivalent to generate an isocyanate intermediate, which is then reacted with a second, different amine to form the unsymmetrical urea. nih.gov

Direct conversion of a Boc-protected amine to a urea in a one-pot synthesis is also possible. This can be achieved via the in-situ generation of an isocyanate from the Boc-carbamate, which is then trapped by an amine. mdpi.com For instance, the reaction of a Boc-protected amine with 3-fluorophenyl isocyanate in the presence of a base like triethylamine (B128534) can yield a urea derivative. mdpi.com While these general methodologies exist, specific examples detailing the direct conversion of this compound to a urea derivative without prior isolation of the deprotected amine are not prominent in the literature.

Other N-derivatizations, such as N-alkylation or N-acylation at the carbamate nitrogen, are uncommon as the nitrogen is already part of a relatively stable, sterically hindered carbamate system. Such reactions would typically require deprotonation of the carbamate N-H with a strong base to form an anion, which could then react with an electrophile.

Table 2: General Methodologies for Urea Synthesis from Amines This table outlines common strategies for synthesizing ureas, which would typically utilize the deprotected product of this compound as the starting amine.

MethodReagentsIntermediateDescription
Reaction with IsocyanateR-N=C=ONoneA direct and common method where a primary or secondary amine reacts with an isocyanate. mdpi.com
Phosgene-based SynthesisPhosgene (COCl₂) or equivalent (e.g., Triphosgene)Isocyanate (R-N=C=O)The amine is converted to an isocyanate, which then reacts with another amine. nih.gov
Oxidative CarbonylationCarbon Monoxide (CO), Oxidizing Agent, Catalyst (e.g., Pd)Carbamoylpalladium complexA catalytic method that uses carbon monoxide as the carbonyl source.
Phosgene-Free Carbonyl SourcesN,N'-Carbonyldiimidazole (CDI), Diethyl CarbonateActivated carbonylUtilizes safer, less toxic alternatives to phosgene for introducing the carbonyl group. nih.gov

The stability and cleavage of the carbamate bond are central to its function as a protecting group.

Hydrolysis: As previously mentioned, the acid-catalyzed deprotection of the Boc group is a hydrolytic cleavage, although it is typically performed under anhydrous conditions where the acid facilitates the C-O bond scission. fishersci.co.uk The true hydrolysis of the carbamate, involving water as a reactant, can also occur. Studies on the hydrolysis of related tert-butyl esters and carbamates show that the reaction is subject to both acid and base catalysis. usgs.gov The hydrolysis of tert-butyl carbamates can be achieved in water at elevated temperatures (125-150°C), where water acts as the reactant, solvent, and catalyst. rsc.org The rate of hydrolysis can be influenced by substituents on the aromatic ring; electron-withdrawing groups on an aryl amine were found to retard the reaction in hot water. rsc.org Given the electron-deficient nature of the 5-chloropyridinyl ring system, this may influence the conditions required for the hydrolytic cleavage of this compound.

Transamidation: Transamidation is the formal exchange of an amine moiety within an amide or carbamate for another amine. This reaction is generally difficult due to the high stability of the C-N amide bond, which results from resonance stabilization. nih.gov Consequently, transamidation reactions often require catalysts or harsh conditions to proceed. nih.gov

While specific examples of transamidation involving this compound are not readily found, related transformations have been reported. For example, tert-butyl esters can be converted into amides in a one-pot reaction by first generating an acid chloride intermediate in situ, which then reacts with an amine. organic-chemistry.org In other systems, a Boc group on a directing group has been shown to activate an adjacent amide C(acyl)-N bond, facilitating a transamidation reaction. nih.gov This suggests that the Boc group can, under specific catalytic conditions, play a role in activating the carbamate linkage for cleavage and substitution by another nucleophile, although this remains a non-standard reaction pathway.

Applications of Tert Butyl 5 Chloropyridin 2 Ylcarbamate in Complex Molecule Synthesis

Role in Pharmaceutical Development as a Building Block

Tert-Butyl 5-Chloropyridin-2-ylcarbamate is a highly valued intermediate in medicinal chemistry, primarily due to its utility in synthesizing complex organic molecules with potential therapeutic properties. evitachem.com The presence of a chlorine atom on the pyridine (B92270) ring and a protected amine group allows for sequential, site-selective reactions, making it an ideal starting point for multi-step syntheses. evitachem.com

Precursor to Bioactive Pyridine-Containing Pharmaceuticals

The pyridine ring is a fundamental heterocyclic structure found in a vast array of pharmaceuticals. researchgate.net this compound serves as a key precursor for introducing the 5-chloropyridin-2-yl moiety into larger, more complex drug candidates. evitachem.com The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for other chemical transformations to be carried out on the molecule without affecting the nitrogen atom. This group can be removed under specific conditions later in the synthesis to enable further reactions at that site. googleapis.com This strategic protection and the reactivity of the chlorine atom make the compound a versatile tool for creating libraries of pyridine derivatives for drug discovery programs. nih.gov

Integration into Factor Xa Inhibitor Synthesis (e.g., Edoxaban Intermediates)

One of the most significant applications of this compound is in the synthesis of direct oral anticoagulants, particularly as a key intermediate for the Factor Xa (FXa) inhibitor, Edoxaban. googleapis.comgoogle.comcenmed.com FXa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for preventing and treating thromboembolic disorders. nih.govfrontiersin.org

The synthesis of Edoxaban involves coupling a complex diamine cyclohexane (B81311) derivative with an oxoacetic acid derivative of 2-amino-5-chloropyridine (B124133). google.comresearchgate.net this compound is instrumental in preparing these crucial intermediates. For instance, it is used in the synthesis of tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate, a direct precursor to Edoxaban. google.comcenmed.com Various synthetic routes have been developed to optimize the production of these intermediates, highlighting the compound's industrial importance. google.comgoogle.com

Table 1: Key Intermediates in Edoxaban Synthesis Derived from this compound
Intermediate Compound NameRole in Synthesis
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetateA key coupling partner, derived from the core pyridine structure, that reacts with the cyclohexane moiety. google.comgoogle.com
tert-Butyl {(1R, 2S, 5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamateThe protected diamine component that is coupled with the pyridine-containing fragment. googleapis.comgoogle.com
Carbamic acid, N-[(1R, 2S, 5S)-2-[[2-[(5-chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl esterThe direct, Boc-protected precursor to Edoxaban, formed by the union of the pyridine and cyclohexane fragments. google.com

Design and Synthesis of New Chemical Entities for Drug Discovery

Beyond its established role in Edoxaban synthesis, the structural motifs within this compound are valuable for the design of new chemical entities (NCEs) in drug discovery. evitachem.com The substituted pyridine core is a common feature in molecules targeting a wide range of biological pathways. nih.govdrugbank.com Medicinal chemists utilize this building block to systematically modify structures and explore their biological activities. For example, derivatives can be synthesized to probe interactions with specific enzymes or receptors, aiding in the development of novel therapeutics for various diseases, including cancer and inflammatory conditions. nih.gov

Contributions to Agrochemical Research and Development

The pyridine ring is not only prevalent in pharmaceuticals but is also a cornerstone of modern agrochemical development, found in many highly effective herbicides, insecticides, and fungicides. researchgate.netagropages.com Pesticides containing a pyridine moiety are often characterized by high efficiency, low toxicity, and better environmental compatibility. agropages.com

Synthesis of Advanced Pesticides and Herbicides

Chlorinated pyridine derivatives are foundational intermediates for a significant portion of the pesticide market. agropages.com The structural features of this compound make it an excellent candidate for the synthesis of advanced pesticides. The chlorine substituent is a key reactive handle for building more complex structures, and the protected amine allows for controlled, stepwise synthetic routes. Pyridine-based insecticides, for instance, have been developed that show potent activity against various pests. nih.govnih.govdaneshyari.com While direct public-domain examples of this specific carbamate (B1207046) in commercial pesticides are not extensively documented, its chemical relatives, such as other chlorinated methylpyridines, are used to produce major insecticides like Imidacloprid and Acetamiprid. agropages.com

Table 2: Major Classes of Pyridine-Based Agrochemicals
Agrochemical ClassExample(s)Importance of Pyridine Core
Neonicotinoid InsecticidesImidacloprid, AcetamipridThe chloropyridinylmethyl group is essential for binding to nicotinic acetylcholine (B1216132) receptors in insects. agropages.comdaneshyari.com
Pyridine HerbicidesHalauxifen-methyl, Florpyrauxifen-benzylThese compounds mimic natural plant hormones (auxins), leading to uncontrolled growth and death of target weeds. researchgate.net
Pyridine FungicidesFluopyram, PicoxystrobinThe pyridine ring is a key structural component that contributes to the compound's ability to inhibit fungal respiration. agropages.com

Structure-Activity Relationship (SAR) Studies Enabled by the Pyridine Core

Structure-Activity Relationship (SAR) studies are fundamental to designing new and more effective agrochemicals. researchgate.net These studies involve synthesizing a series of related compounds to determine how specific structural changes affect their biological activity. The pyridine core, as present in this compound, is an excellent scaffold for such studies. nih.gov Researchers can systematically replace the chlorine atom with other functional groups or modify the substituents on the ring to investigate how these changes impact the compound's efficacy as an insecticide or herbicide. nih.govnih.gov This iterative process of synthesis and biological testing allows for the optimization of a molecule's properties, leading to the development of pesticides with improved potency, selectivity, and environmental profiles. researchgate.net

Utilization in Advanced Materials Chemistry

Precursors for Functional Polymers and Liquid Crystals

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Incorporation into Optoelectronic and Responsive Materials

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Computational Investigations and Mechanistic Insights for Tert Butyl 5 Chloropyridin 2 Ylcarbamate and Its Reactions

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic characteristics of tert-Butyl 5-Chloropyridin-2-ylcarbamate. These methods are pivotal in understanding the molecule's inherent reactivity and predicting its behavior in chemical transformations.

Density Functional Theory (DFT) serves as a powerful tool to map out the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, transition states, and products, chemists can elucidate detailed reaction mechanisms and predict the feasibility of various synthetic routes. For instance, in electrophilic aromatic substitution reactions, DFT can be used to model the formation of the sigma complex (Wheland intermediate) at different positions on the pyridine (B92270) ring.

These calculations typically reveal the activation energy barriers for substitution at the C3, C4, and C6 positions. The chlorine atom at C5 acts as a deactivating group due to its inductive electron-withdrawing effect, while the tert-butoxycarbonylamino group at C2 is a moderately activating ortho-, para-directing group (directing to C3 and influencing C6). DFT calculations can quantify these competing effects. A hypothetical energy profile for a generic electrophilic substitution might show a lower activation barrier for attack at the C3 position compared to the C4 or C6 positions, suggesting that C3 is the most kinetically favored site for derivatization.

Illustrative DFT Calculated Activation Energies for Electrophilic Bromination

Position of SubstitutionTransition State Energy (kcal/mol)Relative Energy (kcal/mol)
C322.50.0
C426.8+4.3
C628.1+5.6

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of insights gained from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial indicators of a molecule's nucleophilic and electrophilic character. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the nitrogen atom of the carbamate (B1207046) group, indicating these are the primary sites for electrophilic attack. The electron-donating nature of the amino group elevates the energy of the HOMO, making the molecule susceptible to oxidation and reactions with electrophiles. Conversely, the LUMO is likely distributed over the pyridine ring, with significant coefficients on the carbon atoms ortho and para to the electron-withdrawing chlorine atom. This suggests that these positions are the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. scirp.org

Hypothetical FMO Properties of this compound

Molecular OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
HOMO-6.8Pyridine Ring, Carbamate NNucleophilic / Site of Electrophilic Attack
LUMO-1.5Pyridine Ring (C4, C6)Electrophilic / Site of Nucleophilic Attack
HOMO-LUMO Gap5.3-High Kinetic Stability

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational models are instrumental in predicting the regioselectivity of derivatization reactions. rsc.org By combining the insights from DFT calculations of reaction pathways and FMO analysis, a comprehensive picture of regiochemical outcomes can be formed. For example, in reactions with electrophiles, both the lower activation energy for substitution at C3 (from DFT) and the likely high coefficient of the HOMO at this position would strongly predict that C3 is the preferred site of reaction. researcher.life

Computational tools can also predict regioselectivity in metal-catalyzed cross-coupling reactions. By modeling the oxidative addition and reductive elimination steps of a catalytic cycle (e.g., Suzuki or Buchwald-Hartwig coupling), the relative energies of competing pathways can be assessed, thereby predicting whether a reaction will occur at the C-Cl bond or a C-H bond activated by a directing group. Stereoselectivity, while less relevant for this achiral molecule, can be predicted in reactions that introduce a chiral center, by calculating the transition state energies leading to different stereoisomers.

Molecular Dynamics and Conformational Analysis

While quantum chemical studies focus on static electronic structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov This is particularly important for understanding how molecular flexibility and conformation can influence reactivity.

The primary source of flexibility in this compound is the rotation around the single bonds within the tert-butoxycarbonylamino side chain, particularly the C2-N bond and the N-C(O) bond. Molecular dynamics simulations can explore the conformational landscape of the molecule by simulating its movements over nanoseconds. These simulations can identify the most stable (lowest energy) conformations and the energy barriers to rotation between them.

A key conformational feature is the orientation of the bulky tert-butyl group relative to the pyridine ring. Steric hindrance can influence which conformations are most populated in solution. Analysis of the simulation trajectory can reveal the dihedral angles that define the most stable conformers and the percentage of time the molecule spends in each conformational state.

Hypothetical Conformational States and Relative Energies

ConformerN-C(O) Dihedral AngleRelative Energy (kcal/mol)Population (%)
A~0° (syn-periplanar)0.075%
B~180° (anti-periplanar)1.525%

Note: The data in this table is hypothetical and for illustrative purposes only, representing potential findings from a conformational analysis.

The conformation of the tert-butoxycarbonylamino group can significantly impact the molecule's reactivity. For instance, in one conformation, the carbonyl oxygen might be oriented towards the pyridine nitrogen, potentially influencing the basicity of the ring through space. In another conformation, the bulky tert-butyl group might sterically shield one of the adjacent positions on the pyridine ring (the C3 position), hindering the approach of a reactant.

MD simulations can be combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods to study how the dynamic conformational changes affect reaction barriers. By calculating the activation energy for a reaction in different conformational states, a direct link between conformation and reactivity can be established. This could reveal, for example, that a less stable, minor conformer is actually the more reactive species, a phenomenon known as the Curtin-Hammett principle. Understanding this relationship is crucial for accurately predicting reaction outcomes and optimizing reaction conditions.

In Silico Screening and Virtual Library Design (for derivatives synthesized from the compound)

The strategic design of novel bioactive molecules often begins with a core chemical scaffold that has promising characteristics for interacting with biological targets. This compound serves as a versatile scaffold for the generation of virtual libraries, enabling the exploration of a vast chemical space through computational methods. In silico screening of these libraries allows for the prioritization of compounds with desirable drug-like properties and potential biological activity before their actual synthesis, thereby accelerating the drug discovery process.

The design of a virtual library based on the this compound scaffold involves the enumeration of a large number of virtual compounds by attaching various substituents at specific modification points. For this scaffold, key points for derivatization include the aromatic ring and the carbamate functional group. Computational tools can then be employed to filter this library based on a variety of physicochemical and pharmacokinetic parameters.

A common approach involves an initial filtering based on Lipinski's Rule of Five, which helps in assessing the druglikeness of the designed molecules. This rule suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, the molecular weight is over 500 daltons, and the calculated octanol-water partition coefficient (log P) is greater than 5.

Following this initial filtering, more advanced in silico screening techniques can be applied. These include pharmacophore-based screening and molecular docking. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A virtual library of derivatives can be screened against a pharmacophore model to identify compounds that match these key features.

Molecular docking is another powerful technique used to predict the preferred orientation of a ligand when bound to a receptor. This method allows for the estimation of the binding affinity and the analysis of the interactions between the ligand and the active site of the target protein. By docking the virtual library of derivatives into the active site of a target of interest, compounds with the highest predicted binding affinities can be identified for further investigation.

The following data tables illustrate a hypothetical workflow for the in silico screening and virtual library design of derivatives synthesized from this compound.

Table 1: Physicochemical Properties of a Virtual Library of this compound Derivatives

Derivative IDR-Group SubstitutionMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
TBCP-001-H (Parent Compound)228.682.8130
TBCP-0024-OCH3258.712.9140
TBCP-0034-COOH272.692.5250
TBCP-0043-SO2NH2307.751.9350
TBCP-0054-morpholine313.802.3150

Table 2: Virtual Screening Results of Selected Derivatives against a Hypothetical Kinase Target

Derivative IDDocking Score (kcal/mol)Pharmacophore Fit ScorePredicted IC50 (µM)Key Interacting Residues
TBCP-001-6.50.755.2Leu83, Val91
TBCP-002-7.20.822.1Leu83, Val91, Asp145
TBCP-003-8.10.910.8Leu83, Val91, Lys67, Asp145
TBCP-004-8.90.950.3Leu83, Val91, Lys67, Asp145, Ser144
TBCP-005-7.80.881.5Leu83, Val91, Asp145

These computational approaches provide valuable insights into the potential of derivatives of this compound as therapeutic agents. The data generated from in silico screening helps in making informed decisions about which compounds to prioritize for synthesis and biological evaluation, ultimately streamlining the drug discovery pipeline.

Analytical Characterization and Quality Control Methodologies

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is indispensable for the unambiguous elucidation of the chemical structure of tert-Butyl 5-Chloropyridin-2-ylcarbamate. Each technique offers unique insights into the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the tert-butyl group, the protons on the pyridine (B92270) ring, and the N-H proton of the carbamate (B1207046). The nine protons of the tert-butyl group typically appear as a sharp singlet due to their chemical equivalence. The three protons on the substituted pyridine ring will appear as distinct multiplets, with their chemical shifts and coupling patterns dictated by the positions of the chlorine and carbamate substituents. The carbamate N-H proton usually appears as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the five carbons of the chloropyridine ring. The chemical shifts provide evidence for the electronic environment of each carbon atom.

Table 1: Predicted NMR Spectral Data for this compound Predicted data based on typical chemical shifts for related functional groups and structures.


Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and can be used to monitor the progress of its synthesis. nih.gov By sampling the reaction mixture over time, MS can track the consumption of reactants and the formation of the desired product, as well as detect any intermediates or byproducts. nih.gov

In its application, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, confirming the molecular formula. The calculated monoisotopic mass of this compound (C10H13ClN2O2) is approximately 228.0666 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy.

Furthermore, analysis of the fragmentation pattern provides structural confirmation. A characteristic fragmentation for Boc-protected amines is the loss of a tert-butyl group (m/z 57) or isobutylene (B52900) (56 Da). nist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. A prominent absorption band is expected for the carbonyl (C=O) stretching of the carbamate group. Another key feature is the N-H stretching vibration. The spectrum will also contain bands corresponding to C-H bonds in the aromatic ring and the aliphatic tert-butyl group, C-N stretching, C-O stretching, and the C-Cl bond.

Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-C skeletal framework of the tert-butyl group.

Table 2: Key Vibrational Spectroscopy Bands for Functional Group Identification Data based on typical vibrational frequencies for organic functional groups.


Chromatographic Separations for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts. These techniques are central to both the purification of the compound and the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. amazonaws.com A validated HPLC method can accurately quantify the main compound and separate it from potential process-related impurities and degradation products. nih.gov

Method development typically involves optimizing several parameters to achieve good resolution and peak shape. amazonaws.com For a molecule of this polarity, a reversed-phase (RP-HPLC) method is most common. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The goal is to develop a reliable and robust method for routine quality control. biomedpharmajournal.org Purity analysis by HPLC has been mentioned in the synthesis of more complex molecules containing this chemical moiety. google.com

Table 3: Typical HPLC Method Parameters for Purity Analysis General parameters for a starting point in method development.


Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, the technique is exceptionally useful for detecting volatile impurities.

This includes monitoring for residual solvents used during synthesis (e.g., tetrahydrofuran (B95107), acetonitrile) or volatile starting materials. The method provides high sensitivity for these types of analytes. nih.gov A headspace GC-MS system is often employed for this purpose, allowing for the analysis of volatile compounds in the vapor phase above the sample, which avoids injecting the non-volatile target compound into the GC system. mdpi.com

Table 4: General GC Method Parameters for Volatile Impurity Analysis Typical conditions for analyzing residual solvents.


Chiral Chromatography for Enantiomeric Purity (if applicable to specific derivatives)

While this compound is an achiral molecule due to the absence of any stereocenters, it serves as a critical intermediate in the synthesis of a variety of chiral molecules. When this compound is used as a building block to create stereoisomers, the enantiomeric purity of the resulting derivatives becomes a crucial quality attribute. Chiral chromatography is an indispensable analytical technique for the separation and quantification of enantiomers, ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).

The principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and individual quantification. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation.

Commonly Used Chiral Stationary Phases for Derivatives of Pyridine Compounds:

Chiral Stationary Phase (CSP) TypePrinciple of SeparationTypical Mobile Phases
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)A combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.Hexane/Isopropanol, Ethanol, Methanol
Protein-based (e.g., α1-acid glycoprotein)Enantioselective binding based on hydrophobic and ionic interactions within the protein structure.Aqueous buffers with organic modifiers
Cyclodextrin-basedInclusion of the analyte or a part of it into the chiral cavity of the cyclodextrin, with secondary interactions at the rim.Reversed-phase or polar organic modes

In the context of chiral derivatives synthesized from this compound, a typical quality control procedure would involve the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method. This method would be used to confirm the desired enantiomer is present at the required purity and to quantify the level of the unwanted enantiomer.

Impurity Profiling and Process Analytical Technology (PAT)

LC-MS/MS for Detection and Quantification of Byproducts

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the detection, identification, and quantification of impurities and byproducts in the synthesis of pharmaceutical intermediates like this compound.

The synthesis of this compound typically involves the reaction of 2-amino-5-chloropyridine (B124133) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Potential impurities can arise from starting materials, side reactions, or degradation products. LC-MS/MS offers high sensitivity and selectivity, enabling the detection of these impurities even at trace levels. The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of impurities from the main compound, followed by their structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Hypothetical Impurity Profile for this compound Synthesis:

Potential ImpurityPotential SourceAnalytical Detection by LC-MS/MS
2-amino-5-chloropyridineUnreacted starting materialDetected by its unique m/z and retention time.
Di-tert-butyl dicarbonateUnreacted reagentMay not be directly observed due to instability, but its byproducts can be monitored.
Di-Boc protected 2-amino-5-chloropyridineOver-reaction or side reactionCharacterized by a higher m/z corresponding to the addition of two Boc groups.
tert-Butanol (B103910)Byproduct of the reactionTypically analyzed by Gas Chromatography due to its volatility.
Isomeric impuritiesImpurities in the starting 2-amino-5-chloropyridineMay have the same m/z as the product but different retention times and fragmentation patterns.

A validated LC-MS/MS method would be employed to routinely monitor the levels of these and other potential impurities in each batch of this compound, ensuring consistent quality and adherence to regulatory specifications.

Online Monitoring Techniques in Scaled-up Syntheses

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). In the scaled-up synthesis of this compound, online monitoring techniques are integral to implementing a PAT strategy. These techniques provide real-time data on the reaction progress, enabling tighter process control and ensuring consistent product quality.

Several spectroscopic techniques can be implemented for online monitoring of the carbamate formation reaction. These methods are non-destructive and can be integrated directly into the reactor via probes.

Potential Online Monitoring Techniques for this compound Synthesis:

TechniquePrincipleMonitored Parameters
Fourier-Transform Infrared (FTIR) SpectroscopyMeasures the absorption of infrared radiation by molecular vibrations.Disappearance of the N-H stretch of 2-amino-5-chloropyridine; Appearance of the C=O stretch of the carbamate group.
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light.Monitoring the concentration of reactants and product through their characteristic Raman shifts.
Near-Infrared (NIR) SpectroscopyMeasures the absorption of near-infrared radiation.Can be used for quantitative analysis of reactants and product concentrations.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information based on the magnetic properties of atomic nuclei.Online NMR can track the conversion of starting materials to the product in real-time.

By continuously monitoring these parameters, process operators can ensure that the reaction proceeds as expected, identify any deviations from the desired trajectory, and take corrective actions in real-time. This approach leads to improved process understanding, increased efficiency, and a higher assurance of product quality.

Future Research Directions and Perspectives on Tert Butyl 5 Chloropyridin 2 Ylcarbamate

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the design of processes that minimize environmental impact. pfizer.commdpi.com For tert-Butyl 5-Chloropyridin-2-ylcarbamate, future synthetic strategies will likely move beyond traditional methods to embrace more sustainable and efficient practices. jddhs.comnumberanalytics.com Key areas of development include:

Renewable Feedstocks and Greener Solvents: Research is anticipated to focus on sourcing starting materials from renewable biomass, reducing the reliance on petrochemicals. numberanalytics.com Additionally, the replacement of conventional organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO₂ will be a priority to minimize volatile organic compound (VOC) emissions and associated environmental hazards. mdpi.comjddhs.com

Advanced Catalysis: The development of innovative catalysts is a cornerstone of sustainable synthesis. solubilityofthings.com Future routes may employ highly efficient transition-metal catalysts, or even metal-free organocatalysts, to facilitate key bond formations under milder conditions. pfizer.comsolubilityofthings.com A particularly promising direction is the use of biocatalysis, leveraging enzymes to perform specific transformations with high selectivity, thereby reducing waste and avoiding harsh reagents. mdpi.comispe.org

Energy-Efficient Technologies: To reduce the energy consumption of synthetic processes, researchers are expected to explore alternative energy sources such as microwave irradiation and ultrasound. numberanalytics.com Furthermore, the adoption of continuous flow chemistry offers a paradigm shift from traditional batch processing. jddhs.comispe.org Flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and minimized waste generation. solubilityofthings.com

Exploration of Undiscovered Chemical Transformations and Reactivities

The molecular architecture of this compound, featuring an electron-deficient pyridine (B92270) ring, a chlorine substituent, and a carbamate (B1207046) group, offers a rich landscape for exploring novel chemical reactions. Future research will likely focus on uncovering new transformations that go beyond its current role as a synthetic intermediate.

C–H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring is a powerful strategy for creating molecular complexity. researchgate.netnih.gov Future studies could explore visible-light-mediated photoredox catalysis to introduce new functional groups at various positions on the pyridine scaffold, offering rapid access to a diverse library of derivatives. researchgate.net

Transformations Beyond a Protecting Group: The tert-butoxycarbonyl (Boc) group is primarily used as a protecting group for the amine. masterorganicchemistry.comnumberanalytics.com Future research could investigate novel reactions that leverage the carbamate moiety itself as a reactive handle for further functionalization or as a directing group to influence the reactivity of the pyridine ring.

Skeletal Editing: A frontier in organic synthesis is the targeted replacement of atoms within a molecular scaffold. nih.govrsc.org Advanced synthetic methodologies could be developed to enable a "nitrogen-to-carbon" transmutation of the pyridine ring in derivatives of this compound. nih.govrsc.org Such skeletal editing would allow for the creation of novel benzene (B151609) analogues with unique substitution patterns.

Expansion of Applications into Emerging Scientific Disciplines

While currently valued as a building block, the inherent structural features of this compound and its derivatives suggest potential applications in a variety of emerging scientific fields.

Materials Science: Pyridine-containing compounds are integral to the development of functional materials. nih.govresearchgate.net Future research could explore the incorporation of this compound derivatives into polymers or metal-organic frameworks (MOFs). The specific electronic properties and coordination capabilities of the pyridine ring could lead to new materials for optoelectronics, energy storage, or catalysis. ontosight.aielsevier.com

Medicinal Chemistry and Chemical Biology: The pyridine scaffold is a common feature in many FDA-approved drugs. nih.govnih.gov The carbamate group is also recognized for its role in medicinal chemistry, often used to modulate the properties of bioactive molecules. nih.govacs.org Future work could involve synthesizing libraries of compounds derived from this compound and screening them for novel therapeutic activities. Additionally, these derivatives could be developed as chemical probes to study biological processes, leveraging the carbamate and pyridine moieties for specific interactions with biological targets. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis is revolutionizing how chemical research is conducted. jddhs.comjddhs.comresearchgate.net This synergy will be crucial in accelerating the discovery and development of new processes and applications for this compound.

Reaction Prediction and Optimization: Computational tools, including quantum chemical calculations and machine learning algorithms, can be used to predict the outcomes of unknown reactions and to optimize existing synthetic routes. grnjournal.usnih.gov By simulating reaction pathways and transition states, researchers can identify the most promising conditions before entering the lab, saving time and resources. quora.comarturorobertazzi.itgrnjournal.us The use of AI in chemistry can help identify novel, more sustainable synthetic pathways. ispe.orgpharmaceutical-technology.com

In Silico Design of Novel Molecules: Computational methods are instrumental in modern drug discovery and materials science. nih.govfrontiersin.org Researchers can use techniques like molecular docking and molecular dynamics simulations to design novel derivatives of this compound with specific biological activities or material properties. jddhs.comresearchgate.net This in silico screening allows for the prioritization of a smaller number of high-potential candidates for experimental synthesis and testing, streamlining the discovery pipeline. jddhs.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 5-Chloropyridin-2-ylcarbamate, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or carbamate protection strategies. For example, intermediate pyridine derivatives (e.g., 5-chloropyridin-2-amine) are reacted with tert-butyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF or DCM). Optimization includes controlling reaction temperature (0–25°C) and inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
  • Data Consideration : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. What spectroscopic methods are most effective for characterizing tert-Butyl 5-Chloropyridin-2-ylcarbamate?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and pyridine ring protons (aromatic region δ 7.0–8.5 ppm). Chlorine substituents deshield adjacent carbons .
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₄ClN₂O₂).
  • IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. How does the tert-butyl group influence the compound’s stability under different experimental conditions?

  • Methodological Answer : The bulky tert-butyl group enhances steric protection of the carbamate moiety, reducing hydrolysis in acidic/basic conditions. Stability studies show degradation <5% after 24 hours at pH 7–9 (25°C), but rapid cleavage occurs in strong acids (pH <2) or bases (pH >12). Store at –20°C in inert, anhydrous environments to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent polarity, mixing efficiency). For example, pilot-scale reactions in THF may require adjusted cooling rates to prevent exothermic side reactions. Analytical tools like inline FTIR or PAT (Process Analytical Technology) enable real-time monitoring of intermediates .
  • Data Analysis Example :

Scale (g)SolventTemp (°C)Yield (%)Purity (%)
1DCM0–57898
10THF206592
Optimization may require switching to DCM for larger batches to maintain low temperatures.

Q. What strategies mitigate steric hindrance effects in reactions involving tert-Butyl 5-Chloropyridin-2-ylcarbamate?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of the bulky carbamate.
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) can bypass steric barriers. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric limitations .

Q. How should researchers design experiments to study degradation pathways under acidic/basic conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–14) at 40°C, sampling at intervals (0, 6, 12, 24 h). Analyze degradation products via LC-MS/MS to identify cleavage products (e.g., 5-chloropyridin-2-amine, CO₂, and tert-butanol) .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in the carbamate) tracks hydrolysis pathways. Computational modeling (DFT) predicts transition states and activation energies for degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.